6-amino-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile-4-spiro-4'-(1'-benzoylpiperidine )
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Overview
Description
6-Amino-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile-4-spiro-4’-(1’-benzoylpiperidine) is a complex heterocyclic compound. This compound is part of the dihydropyrano[2,3-c]pyrazole family, known for its diverse biological activities and applications in medicinal chemistry . The unique structure of this compound, featuring a spiro linkage with a benzoylpiperidine moiety, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile-4-spiro-4’-(1’-benzoylpiperidine) typically involves a multi-component reaction. One common method includes the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This reaction is often carried out under solvent-free conditions at room temperature, using catalysts such as nano-eggshell/Ti (IV) or CoCeO2 nanoparticles . These catalysts are chosen for their high efficiency, reusability, and environmentally friendly nature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of heterogeneous catalysts like P2O5/SiO2, H3PO4/Al2O3, and cellulose sulfuric acid ensures high yields and short reaction times . The process is designed to be cost-effective and environmentally benign, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile-4-spiro-4’-(1’-benzoylpiperidine) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-Amino-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile-4-spiro-4’-(1’-benzoylpiperidine) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile-4-spiro-4’-(1’-benzoylpiperidine) involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby blocking their activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Ethyl 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate
Uniqueness
The uniqueness of 6-Amino-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile-4-spiro-4’-(1’-benzoylpiperidine) lies in its spiro linkage with a benzoylpiperidine moiety. This structural feature imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C20H21N5O2 |
---|---|
Molecular Weight |
363.4g/mol |
IUPAC Name |
6-amino-1'-benzoyl-3-ethylspiro[2H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-carbonitrile |
InChI |
InChI=1S/C20H21N5O2/c1-2-15-16-18(24-23-15)27-17(22)14(12-21)20(16)8-10-25(11-9-20)19(26)13-6-4-3-5-7-13/h3-7H,2,8-11,22H2,1H3,(H,23,24) |
InChI Key |
AVIZKEGCCZLYLD-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)C4=CC=CC=C4)C#N)N |
Canonical SMILES |
CCC1=C2C(=NN1)OC(=C(C23CCN(CC3)C(=O)C4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
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